3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine
Overview
Description
“3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine” is a compound with the CAS Number: 21056-78-0. It has a molecular weight of 125.17 and its IUPAC name is 3-(1H-pyrazol-4-yl)propylamine . The compound is stored at room temperature and has a purity of 95%. It is in the form of an oil .
Molecular Structure Analysis
The molecular structure of “3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine” is characterized by a pyrazole ring attached to a propylamine group. The pyrazole ring is further substituted with a cyclohexylmethyl group .Physical And Chemical Properties Analysis
“3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine” is an oil at room temperature . It has a molecular weight of 125.17 .Scientific Research Applications
Synthesis and Characterization
- Pyrazole Derivatives Synthesis : Pyrazole derivatives, including compounds structurally related to 3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine, have been synthesized and characterized, showing potential for antitumor, antifungal, and antibacterial applications. The synthesis involves reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with confirmed biological activity against breast cancer and microbes (A. Titi, M. Messali, et al., 2020).
Applications in Material Science
- Polymer Modification : Amines, including those structurally similar to the query compound, have been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels, enhancing their swelling properties and thermal stability. These modifications suggest potential medical applications due to improved antibacterial and antifungal activities (H. M. Aly, H. L. A. El-Mohdy, 2015).
Catalytic and Synthetic Applications
- Cobalt(II) Complexes : The structural motif has been incorporated into cobalt(II) chloride complexes for polymerization processes, indicating its potential in material science, specifically in synthesizing polymers like poly(methylmethacrylate) with high molecular weight and narrow polydispersity index, showcasing the versatility of these compounds in catalysis (Sunghye Choi, S. Nayab, et al., 2015).
Anticancer and Antioxidant Properties
- Anticancer Activity : Compounds synthesized from pyrazole derivatives, incorporating features similar to 3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine, have shown significant cytotoxic activities against various cancer cell lines. These findings highlight the potential of such compounds in developing new anticancer agents (Raquib Alam, A. Alam, et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(cyclohexylmethyl)pyrazol-4-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c14-8-4-7-13-9-15-16(11-13)10-12-5-2-1-3-6-12/h9,11-12H,1-8,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSBXOSLDISOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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